6-(Trifluoromethyl)nicotinonitrile
Overview
Description
6-(Trifluoromethyl)nicotinonitrile is a chemical compound with the molecular formula C7H3F3N2 and a molecular weight of 172.11 g/mol . It is characterized by the presence of a trifluoromethyl group attached to the nicotinonitrile structure. This compound is known for its white to light yellow crystalline appearance and has a melting point of 37-41°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-(Trifluoromethyl)nicotinonitrile involves the reaction of 2-trifluoromethylpyridine with sodium cyanide under alkaline conditions . This reaction typically requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization to achieve high purity levels required for various applications .
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of trifluoromethyl nicotinic acid.
Reduction: Formation of 6-(trifluoromethyl)nicotinamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Trifluoromethyl)nicotinonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .
Comparison with Similar Compounds
- 6-(Trifluoromethyl)pyridine-3-carbonitrile
- 3-Cyanopyridine
- 2-(Trifluoromethyl)pyridine
Comparison: 6-(Trifluoromethyl)nicotinonitrile is unique due to the presence of both a trifluoromethyl group and a nitrile group on the nicotinonitrile structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. The trifluoromethyl group also enhances its biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
6-(trifluoromethyl)pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2/c8-7(9,10)6-2-1-5(3-11)4-12-6/h1-2,4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLULFJVRGVQAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380561 | |
Record name | 6-(Trifluoromethyl)nicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216431-85-5 | |
Record name | 6-(Trifluoromethyl)nicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Cyano-2-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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